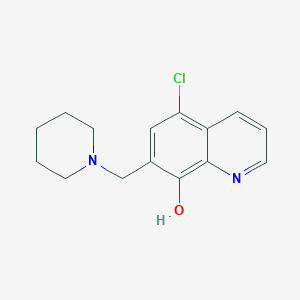

5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol

Description

Properties

IUPAC Name |

5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O/c16-13-9-11(10-18-7-2-1-3-8-18)15(19)14-12(13)5-4-6-17-14/h4-6,9,19H,1-3,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKUNQQLSAJNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol typically involves the reaction of 5-chloro-8-hydroxyquinoline with piperidine in the presence of a suitable base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Acidity and Ionization

The compound exhibits pH-dependent ionization due to its hydroxyl (-OH) and quinolinium nitrogen groups. Key pKa values include:

-

pKa (OH) : ~7.6 (lowered by electron-withdrawing Cl substituent at position 5) .

-

pKa (quinolinium N) : ~3.8, influenced by the piperidinium moiety’s protonation state .

-

Zwitterionic form : At physiological pH (7.4), the compound adopts a zwitterionic structure with intramolecular hydrogen bonding between the phenolate oxygen and protonated piperidinium nitrogen .

Metal Chelation

The compound’s bidentate chelating ability arises from the quinoline hydroxyl oxygen and adjacent nitrogen. This property is critical for:

-

Iron/copper binding : Linked to its anticancer activity via metalloenzyme inhibition .

-

Corrosion inhibition : Metal ion coordination reduces oxidative damage in materials.

Biological Interactions

-

DNA intercalation : The planar quinoline core facilitates insertion into DNA, disrupting replication.

-

Anticancer activity : Selective toxicity against multidrug-resistant (MDR) cells is attributed to P-gp-mediated lysosomal accumulation and metal deprivation effects .

Oxidation and Degradation

The compound undergoes oxidation under certain conditions, forming quinoline derivatives. Mechanistic studies suggest:

-

Electron-deficient sites : The Cl substituent and piperidinium group direct oxidative cleavage or rearrangement.

-

pH-dependent stability : Higher pH favors deprotonation of the hydroxyl group, increasing susceptibility to oxidation .

Tautomerization

The hydroxyl group may tautomerize to form a keto-enol equilibrium, influencing its reactivity in enzymatic or catalytic systems .

Therapeutic Potential

-

Anticancer : Demonstrates selective cytotoxicity against MDR cancer cells (e.g., MES-SA/Dx5) via iron deprivation and P-gp inhibition .

-

Antimicrobial : Piperidine moiety enhances membrane permeability, targeting bacterial or fungal pathogens.

Materials Science

-

Corrosion inhibition : Chelation of metal ions (e.g., Fe²⁺, Cu²⁺) protects surfaces from oxidation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol is its potential as an anticancer agent. Research indicates that derivatives of 8-hydroxyquinoline, including this compound, exhibit multidrug resistance (MDR)-selective anticancer activity. The mechanism involves the formation of redox-active metal complexes that induce oxidative stress in cancer cells, particularly those resistant to conventional therapies .

Biological Research

Biochemical Probes

In biological research, this compound serves as a biochemical probe for studying enzyme activity and protein interactions. Its structural characteristics allow it to interact selectively with specific enzymes or receptors, facilitating investigations into their biological roles .

Case Studies

Several studies have documented the compound's role in enhancing the understanding of drug resistance mechanisms in cancer cells. For instance, a study involving various 8-hydroxyquinoline derivatives demonstrated that structural modifications significantly affect their cytotoxicity and selectivity against MDR cancer cells. The introduction of piperidine moieties was found to increase the compounds' potency against resistant cell lines .

Materials Science

Organic Semiconductors

Beyond biological applications, this compound has potential uses in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronic devices.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol involves its ability to chelate metal ions such as copper and iron. This chelation disrupts metal-dependent biological processes, leading to its antimicrobial and anticancer activities . The compound can also inhibit enzymes related to DNA replication, contributing to its antiviral properties .

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Formula : C₁₆H₁₈ClN₂O

- Molecular Weight : 289.78 g/mol

- Melting Point : 104–243°C (varies with purity and crystallization conditions) .

- Spectroscopic Data : Characterized by ¹H/¹³C NMR and HRMS, with distinct signals for the piperidine moiety (δ ~2.5–3.5 ppm for N–CH₂ groups) and aromatic protons (δ ~7.5–9.0 ppm) .

Structure-Activity Relationships (SAR)

Position 7 Substitutions :

- Piperidine vs. Morpholine : Piperidine derivatives (e.g., HM3) exhibit higher corrosion inhibition due to stronger adsorption via the amine’s basicity . In contrast, morpholine analogues (Q-2) show superior anticancer activity, likely due to enhanced water solubility and cellular uptake .

- Pyrrolidine : Smaller ring size increases steric accessibility, improving antimicrobial activity but reducing metal-chelation efficiency .

Position 5 Substitutions: Chlorine vs. Bromine: Bromine at R5 (e.g., Compound 16) enhances DNA intercalation but reduces solubility, limiting bioavailability . Nitro/Azide Groups: Nitro derivatives (e.g., MLS-d4) show redox-active properties but higher toxicity in normal cells .

Hybrid Derivatives: Compounds with fluorinated benzylamino groups (Q-4) balance lipophilicity and target specificity, achieving sub-micromolar cytotoxicity .

Physicochemical and Pharmacokinetic Profiles

| Parameter | 5-Chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol | Q-2 | Q-4 |

|---|---|---|---|

| LogP | 2.8 | 2.2 | 3.1 |

| Water Solubility | 12 µM | 45 µM | 8 µM |

| Plasma Protein Binding | 85% | 78% | 92% |

| Metabolic Stability | Moderate (t₁/₂ = 2.1 h) | High (t₁/₂ = 4.3 h) | Low (t₁/₂ = 1.5 h) |

Data derived from in vitro assays and computational models .

Biological Activity

5-Chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a quinoline backbone with a chloro substituent at position 5 and a piperidinylmethyl group at position 7. This structural configuration is significant for its biological interactions.

Key Features:

- Quinoline Core : Known for its pharmacological properties.

- Chloro Substituent : Influences solubility and reactivity.

- Piperidine Moiety : Enhances interaction with biological targets.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activity. This compound has been studied for its effectiveness against various bacterial strains and fungi, contributing to its potential use in treating infections.

Study Findings:

- Antibacterial Activity : Exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Showed efficacy against common fungal pathogens.

Anticancer Potential

The anticancer properties of this compound are particularly compelling. The compound has demonstrated cytotoxic effects on several cancer cell lines, primarily through mechanisms involving DNA intercalation and metal ion chelation.

Mechanisms of Action:

- DNA Intercalation : The compound can insert itself between DNA base pairs, disrupting replication and transcription processes.

- Metal Ion Chelation : It binds to essential metal ions (e.g., Fe(III), Cu(II)), which can induce oxidative stress in cancer cells, leading to apoptosis.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Research has shown that modifications to the piperidine moiety or the chloro substituent can significantly impact the potency and selectivity of the compound against cancer cells.

| Modification | Effect on Activity |

|---|---|

| Piperidine Position Change | Altered cytotoxicity profiles |

| Chloro Substitution | Enhanced selectivity against multidrug-resistant (MDR) cancer cells |

Case Studies

Several studies have evaluated the biological activity of this compound:

- Cytotoxicity Assays :

- Mechanistic Studies :

- In Vivo Studies :

Q & A

Q. Q1: What synthetic routes are commonly used to prepare 5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol, and how can its purity be validated?

A: The compound is synthesized via Mannich reactions, where 5-chloro-8-hydroxyquinoline reacts with paraformaldehyde and piperidine in ethanol under reflux conditions . Alternative methods involve modifying intermediates like 5-chloromethyl-8-hydroxyquinoline hydrochloride . Purity is validated using 1H NMR (e.g., δ 8.9 ppm for quinoline protons) and HRMS (e.g., [M+H]+ calculated vs. observed values) . For crystalline derivatives, X-ray crystallography confirms molecular geometry .

Q. Q2: What analytical techniques are critical for structural confirmation of this compound and its derivatives?

A: Key techniques include:

- 1H NMR to identify substituent patterns (e.g., piperidinylmethyl protons at δ 2.5–3.5 ppm) .

- HRMS for exact mass verification (e.g., ±0.005 Da accuracy) .

- Infrared spectroscopy to detect functional groups (e.g., O–H stretch at ~3200 cm⁻¹) .

- Single-crystal X-ray diffraction for resolving bond angles and critical points in derivatives .

Biological Activity Evaluation

Q. Q3: How can researchers design assays to evaluate the antifungal activity of this compound?

A: Standard protocols involve:

- Mycelial growth inhibition tests against phytopathogens (e.g., Botrytis cinerea) by measuring radial growth reduction .

- Morphological analysis using optical/SEM microscopy to observe hyphal deformities .

- Dose-response curves (IC₅₀ determination) in agar dilution assays, with controls like ketoconazole .

Q. Q4: What are common pitfalls in interpreting cytotoxicity data for this compound?

A: False positives may arise from:

- Aggregation artifacts in cell-based assays. Validate via dynamic light scattering (DLS).

- Metal chelation effects , as 8-hydroxyquinoline derivatives bind transition metals. Include metal-free controls .

- Solvent toxicity (e.g., DMSO >0.1% v/v). Use vehicle-matched controls .

Advanced Research Questions

Q. Q5: How can contradictory structure-activity relationship (SAR) data be resolved for piperidine-substituted quinolin-8-ol derivatives?

A: Contradictions often arise from:

- Substituent positioning : Piperidinylmethyl at C7 vs. C5 alters steric/electronic profiles .

- Conformational flexibility : Use DFT calculations to model low-energy conformers and compare with bioactivity .

- In vitro vs. in vivo discrepancies : Validate SAR using orthogonal assays (e.g., enzymatic inhibition + cell viability) .

Q. Q6: What strategies optimize synthetic yields for derivatives with bulky substituents (e.g., 4-arylpiperazinylmethyl groups)?

A: Improve yields by:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

- Microwave-assisted synthesis : Reduces reaction time from days to hours (e.g., 40-minute protocols) .

- Purification : Combine column chromatography (silica gel, CH₂Cl₂/MeOH) with recrystallization (EtOH/H₂O) .

Mechanistic and Computational Studies

Q. Q7: How can computational modeling predict the metal-chelating behavior of this compound?

A: Use density functional theory (DFT) to:

Q. Q8: What spectroscopic methods elucidate the interaction of this compound with biological targets?

A: Employ:

- Fluorescence quenching to study protein binding (e.g., BSA or survivin) .

- EPR spectroscopy for detecting radical species in antioxidant/pro-oxidant assays .

- Surface plasmon resonance (SPR) to quantify binding kinetics with enzymes .

Data Reproducibility and Troubleshooting

Q. Q9: Why do some synthetic protocols report low yields (<50%), and how can this be mitigated?

A: Low yields stem from:

- Byproduct formation during Mannich reactions (e.g., hydrolysis of intermediates). Use anhydrous conditions and molecular sieves .

- Incomplete purification : Employ sequential chromatography (normal + reverse-phase) .

- Steric hindrance : Introduce directing groups (e.g., nitro at C5) to enhance regioselectivity .

Q. Q10: How should researchers address discrepancies in biological activity between synthetic batches?

A: Standardize:

- Purity thresholds (≥95% by HPLC) .

- Bioassay conditions (pH, temperature, cell passage number) .

- Batch-to-batch validation using LC-MS and dose-response replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.